2-Bromo-1,10-phenanthroline
Overview
Description
2-Bromo-1,10-phenanthroline is a brominated derivative of the heterocyclic compound 1,10-phenanthroline. This compound is of interest due to its potential applications in coordination chemistry and its ability to form complexes with various metal ions. The presence of the bromine atom on the phenanthroline moiety can significantly alter the electronic and steric properties of the ligand, which in turn can affect the stability and reactivity of the metal complexes it forms.
Synthesis Analysis
The synthesis of substituted 1,10-phenanthrolines, including brominated derivatives, has been explored through various methods. One approach involves the intramolecular coupling of cis-1,2-di(2-bromo-3-pyridyl)ethenes, which are obtained from the Wittig reaction of 2-bromonicotinaldehydes with phosphonium salts prepared from 2-bromo-3-(bromomethyl)pyridines, yielding up to 75% of the desired product . Another method for the synthesis of dibromides of 1,10-phenanthroline involves the bromination of 1,10-phenanthroline with Br2 in the presence of S2Cl2 and pyridine, leading to various dibrominated products depending on the starting material .
Molecular Structure Analysis
The molecular structure of brominated 1,10-phenanthroline derivatives has been characterized using various techniques, including X-ray crystallography. For instance, the structure of a 1:1 adduct of 3,8-dibromo-4,7-dibutoxy-1,10-phenanthroline with Cu(NO3)2 has been determined, providing insights into the coordination environment and geometry around the metal center . Similarly, the crystal structures of bromo(1,10-phenanthroline-N,N')tris(2-cyanoethyl)phosphinocopper(I) have been elucidated, revealing a distorted tetrahedral geometry around the copper(I) ion .
Chemical Reactions Analysis
Brominated 1,10-phenanthroline derivatives participate in various chemical reactions, particularly in the formation of metal complexes. For example, the five-coordinated gold(III) complex bromodicyano(1,10-phenanthroline)gold(III)–dimethylformamide (1/1) was synthesized by reacting trans-[Au(CN)2Br2]– with 1,10-phenanthroline in water, followed by crystallization . The interaction between 1,10-phenanthroline and KO(t)Bu has been shown to form the 1,10-phenanthroline radical anion, which plays a key role in the activation of aryl bromides by electron transfer .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated 1,10-phenanthroline derivatives are influenced by the presence of the bromine atom and the overall molecular structure. The electronic properties of these compounds have been studied using various spectroscopic techniques, including UV/vis and NMR spectroscopy, which provide information on the electronic transitions and the chemical environment of the protons and carbons in the molecule . The solubility, stability, and reactivity of these compounds can vary significantly depending on the substitution pattern and the nature of the metal ions they are coordinated to.
Scientific Research Applications
Synthesis and Crystal Structure Studies
2-Bromo-1,10-phenanthroline has been utilized in the synthesis of new complexes and the study of their crystal structures. For instance, complexes like bromo(1,10-phenanthroline-N,N′)tris(2-cyanoethyl)phosphinocopper(I) have been synthesized, displaying interesting crystal structures and properties (Al-Fayez et al., 2007). Another study focused on the synthesis of symmetric dibromides of 1,10-phenanthroline, revealing insights into molecular structures and interactions (Saitoh et al., 1997).
Electrochemical Applications
In electrochemistry, 2-Bromo-1,10-phenanthroline has been used to develop a random assembly of microelectrodes. This was achieved by the electrochemical reduction of 5-bromo-1,10-phenanthroline, demonstrating significant advancements in electrode design and functionality (Valencia et al., 2014).
Photophysical and Biological Studies
Research on photophysical properties has been conducted using 2-Bromo-1,10-phenanthroline. A study on pyrrole-containing bromo Re(I) complex with 1,10-phenanthroline demonstrated insights into the effect of pyrrole moiety on photophysical properties, advancing the understanding of luminescence and molecular orbital interactions (Si et al., 2009). Additionally, derivatives of 1,10-phenanthroline, including bromine compounds, have shown potential antitumoral activity, highlighting their importance in medicinal chemistry (Dumitrascu et al., 2009).
Environmental and Material Science
In environmental science, 5-Bromo-2,9-bis(5,6-diphenyl-1,2,4-triazin-3-yl)-1,10-phenanthrolin has been synthesized and evaluated for the selective removal of strontium and cobalt from aqueous solutions, demonstrating its utility in radionuclide remediation (Jang et al., 2019).
Novel Synthesis Approaches
A new approach to the 1,10-phenanthroline core involving 2-Bromo-1,10-phenanthroline has been developed. This approach is significant for constructing the phenanthroline scaffold from pyridine rings, offering a new synthesis route for this important chemical structure (Chelucci et al., 2007).
Safety And Hazards
properties
IUPAC Name |
2-bromo-1,10-phenanthroline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2/c13-10-6-5-9-4-3-8-2-1-7-14-11(8)12(9)15-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJUDAZGVGIDLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=CC(=N3)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401310088 | |
Record name | 2-Bromo-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401310088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,10-phenanthroline | |
CAS RN |
22426-14-8 | |
Record name | 2-Bromo-1,10-phenanthroline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22426-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401310088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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